1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a piperidine derivative featuring a carboxamide group at the 4-position of the piperidine ring. The nitrogen atom at position 1 is substituted with a carbamoylmethyl group, which is further functionalized with a 4-methylphenyl moiety. This structural arrangement confers moderate lipophilicity due to the methyl group on the phenyl ring, balanced by the polar carboxamide and carbamoyl groups. The compound’s molecular formula is inferred to be C₁₆H₂₁N₃O₂, based on analogous structures in the evidence .
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-11-2-4-13(5-3-11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19) |
InChI Key |
GPQZCQJGLCYYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylphenyl Group: This step involves the substitution of the piperidine ring with a 4-methylphenyl group using reagents such as 4-methylphenyl halides.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are commonly employed in large-scale synthesis .
Chemical Reactions Analysis
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide as an anticancer agent. The compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival.
In Vitro Studies
In vitro assays indicate that this compound exhibits moderate to strong inhibition of key kinases associated with oncogenesis. The following table summarizes its biological activity compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide | Piperidine core with a carbamoyl group | Inhibits multiple kinases; potential anti-cancer activity |
| N-(4-Methylphenyl)-1-piperidin-4-carboxamide | Similar structure without the carbamoyl group | Moderate kinase inhibition |
| 1-(6-Phenoxypyrimidin-4-yl)piperidin-4-carboxamide | Lacks methylphenyl substitution | Broad-spectrum activity but less specificity |
The unique structure of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide may enhance selectivity for certain biological targets, potentially reducing off-target effects compared to simpler analogs.
Neuropharmacological Applications
There is emerging evidence suggesting that this compound may also have neuroprotective properties. Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study investigating the effects of similar piperidine derivatives on neurodegeneration found that these compounds could significantly reduce neuronal cell death in models of Alzheimer's disease. The mechanism was attributed to the inhibition of specific pathways involved in oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Thioamide vs. Carboxamide : The thioamide group in replaces oxygen with sulfur, reducing hydrogen-bonding capacity and altering electronic distribution. This may affect target binding in enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : Bulky aromatic groups (e.g., naphthalene in ) increase LogP, favoring membrane permeability but risking poor solubility. The target compound’s 4-methylphenyl group strikes a balance with moderate LogP (~2.1).
- Solubility : The acetylphenyl derivative () may exhibit higher aqueous solubility due to its polar acetyl group, whereas sulfonyl derivatives () are less soluble.
Biological Activity
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic piperidine derivative with potential therapeutic applications. Its structure includes a piperidine ring substituted with a carbamoyl group and a methylphenyl moiety, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H21N3O2
- Molecular Weight : 273.35 g/mol
- CAS Number : 510725-21-0
- SMILES Notation : Cc1ccc(NC(=O)CN2CCC(C(=O)NCCc3ccccc3)CC2)cc1
The biological activity of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is primarily attributed to its interaction with specific receptors and enzymes. Studies indicate that compounds in this class may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, they may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation.
Biological Activity Overview
Recent studies have explored the biological activity of this compound in various contexts, including:
- Antiviral Activity : Research has shown that related piperidine derivatives can inhibit viral replication, suggesting potential utility in treating viral infections. For example, certain analogs demonstrated significant antiviral effects against respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 μM .
- Anticancer Properties : Compounds similar to 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide have been investigated for their anticancer effects. Some derivatives exhibited cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents .
- Neuroprotective Effects : The compound may also offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases. Studies have suggested that it could reduce oxidative stress and apoptosis in neuronal cells .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral properties of several piperidine derivatives, including 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide. The compound showed promising results in inhibiting RSV replication in vitro, suggesting its potential as a therapeutic agent against viral infections.
- Cancer Cell Line Testing : In vitro assays conducted on human cancer cell lines demonstrated that derivatives of this compound induced apoptosis and inhibited cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
- Neuroprotection in Animal Models : Animal studies investigating the neuroprotective effects of similar compounds revealed significant reductions in markers of neuroinflammation and neuronal death following treatment with piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
